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Introduction

GZR18, also known as Bofanglutide, is an investigational long-acting analogue of glucagon-like

peptide-1 (GLP-1) developed by Gan & Lee Pharmaceuticals.[1][2] As a GLP-1 receptor

agonist, GZR18 is being evaluated for the treatment of type 2 diabetes mellitus (T2DM) and for

weight management in individuals with obesity or who are overweight.[3][4] Preclinical and

clinical studies have demonstrated its potential to improve glycemic control, reduce body

weight, and positively impact cardiometabolic risk factors.[5] This document provides a detailed

technical guide on the physicochemical properties, mechanism of action, and experimental

protocols related to GZR18.

Physicochemical and Pharmacodynamic Properties
GZR18 is a peptide-based therapeutic designed for extended duration of action. Its properties

have been characterized through various in vitro and in vivo studies.
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Property Value Species/System Citation

Mechanism of Action

Glucagon-like peptide-

1 receptor (GLP-1R)

agonist

N/A

EC50 0.677 nM

Human GLP-1

receptor-expressing

cell lines

Modality Peptide / Protein N/A

Solubility

In H2O: 9.09 mg/mL

(2.19 mM) with

sonication and pH

adjustment to 2 with 1

M HCl. In DMSO: < 1

mg/mL (insoluble or

slightly soluble)

N/A

Binding Affinity

Similar binding affinity

for Human Serum

Albumin (HSA) and

GLP-1 receptor

compared to

semaglutide and

liraglutide.

Human

Pharmacokinetic Properties
Pharmacokinetic profiles for GZR18 have been established in animal models and human

clinical trials, supporting its development as a long-acting therapeutic.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Species/Syste
m

Route of
Administration

Citation

Terminal Half-life

(T1/2)
61.3 hours

Cynomolgus

monkeys

Intravenous/Sub

cutaneous

Terminal Half-life

(T1/2)

Approximately 7

days

Healthy human

subjects
Subcutaneous

Maximal

Concentration

(Cmax)

527 nmol L-1
Cynomolgus

monkeys

Intravenous/Sub

cutaneous

Time to Cmax

(Tmax)
14 hours

Cynomolgus

monkeys

Intravenous/Sub

cutaneous

Time to Cmax

(Tmax)

72 to 96 hours

(median)

Healthy

American

subjects

Subcutaneous

Time to Cmax

(Tmax)

60 to 72 hours

(mean)

Healthy Chinese

subjects
Subcutaneous

Mechanism of Action and Signaling Pathway
As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone

GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic β-cells, GZR18

initiates a signaling cascade that results in glucose-dependent insulin secretion. This glucose-

dependent mechanism lowers the risk of hypoglycemia compared to other insulinotropic

agents. The activation of the GLP-1 receptor also leads to other beneficial metabolic effects,

including the suppression of glucagon secretion, delayed gastric emptying, and promotion of

satiety, which contributes to weight loss.
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GZR18 activates the GLP-1R pathway in pancreatic β-cells.
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Experimental Protocols
The physicochemical and biological properties of GZR18 have been determined through a

series of standardized in vitro and in vivo experiments.

In Vitro Receptor Activation Assay
Objective: To determine the potency of GZR18 in activating the human GLP-1 receptor.

Methodology:

A cell line engineered to express the human GLP-1 receptor was used.

Cells were incubated with varying concentrations of GZR18.

Receptor activation was measured, likely by quantifying the downstream production of

cyclic AMP (cAMP).

The concentration of GZR18 that elicits 50% of the maximal response (EC50) was

calculated from the resulting dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of GZR18 on insulin secretion from pancreatic islets in a

glucose-dependent manner.

Methodology:

Pancreatic islets were isolated from mice.

The islets were perifused with solutions containing low and high glucose concentrations in

the presence of varying doses of GZR18 (e.g., 30-90 nM).

The amount of insulin secreted into the perifusate was measured at different time points,

often using an ELISA kit.

Dynamic insulin secretion was also visualized in real-time using fluorescence imaging with

probes like PKZnR-5.
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Pharmacokinetic Profiling in Animal Models
Objective: To determine the pharmacokinetic profile (T1/2, Cmax, Tmax) of GZR18.

Methodology:

A single dose of GZR18 (e.g., 60 µg/kg) was administered to cynomolgus monkeys via

intravenous (IV) or subcutaneous (SC) routes.

Blood samples were collected at predetermined time points after dosing.

The concentration of GZR18 in the plasma was quantified using a validated analytical

method, such as liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetic parameters were calculated from the plasma concentration-time data.
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Workflow for pharmacokinetic profiling of GZR18 in animal models.

Clinical Development and Formulations
GZR18 is under investigation in both injectable and oral formulations. The injectable version,

administered subcutaneously, is being studied for once-weekly, bi-weekly, and once-monthly

dosing regimens for weight management and T2DM. The oral tablet formulation is an

innovative approach designed to improve patient compliance. It utilizes an absorption

enhancer, N-[8-(2-hydroxybenzoyl)amino] caprylate (SNAC), to protect the peptide from

degradation by pepsin in the stomach and facilitate its absorption, thereby enhancing

bioavailability. Phase 1, 2, and 3 clinical trials are actively evaluating the safety, tolerability,

pharmacokinetics, and efficacy of GZR18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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